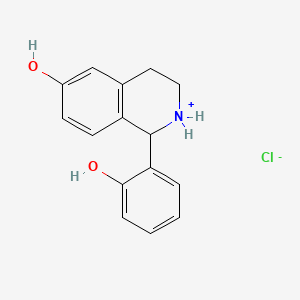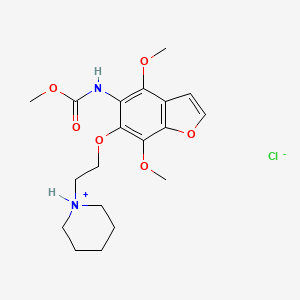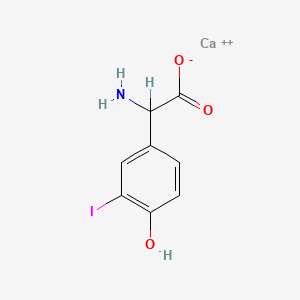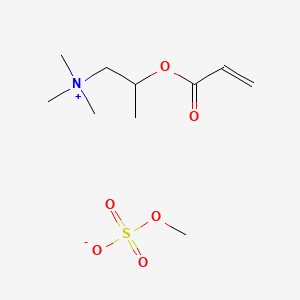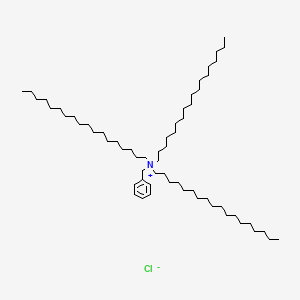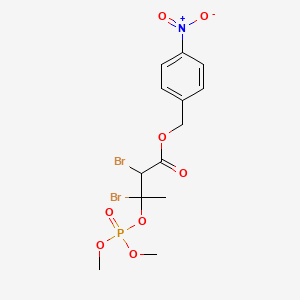
(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate is a complex organic compound with the molecular formula C13H16Br2NO8P It is known for its unique structure, which includes a nitrophenyl group, dibromo substituents, and a dimethoxyphosphinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate typically involves multiple steps. One common method starts with the bromination of a suitable butanoate precursor, followed by the introduction of the dimethoxyphosphinyl group. The final step involves the attachment of the 4-nitrophenylmethyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium iodide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted butanoates, while hydrolysis would produce the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the dibromo and dimethoxyphosphinyl groups may influence the compound’s reactivity and binding affinity. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)propanoate
- (4-Nitrophenyl)methyl 2,3-dichloro-3-((dimethoxyphosphinyl)oxy)butanoate
- (4-Nitrophenyl)methyl 2,3-dibromo-3-((diethoxyphosphinyl)oxy)butanoate
Uniqueness
(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine atoms and the dimethoxyphosphinyl group makes it particularly versatile in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
63867-12-9 |
|---|---|
Molekularformel |
C13H16Br2NO8P |
Molekulargewicht |
505.05 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 2,3-dibromo-3-dimethoxyphosphoryloxybutanoate |
InChI |
InChI=1S/C13H16Br2NO8P/c1-13(15,24-25(20,21-2)22-3)11(14)12(17)23-8-9-4-6-10(7-5-9)16(18)19/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
UNVIJENIJIKLCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])Br)(OP(=O)(OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


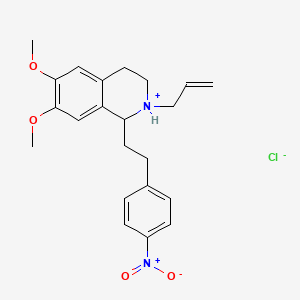
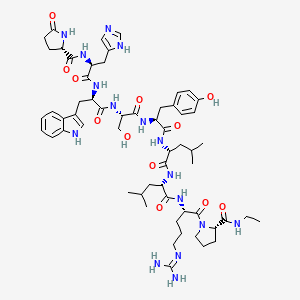
![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
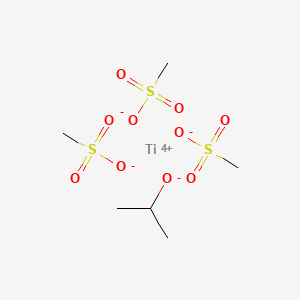
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

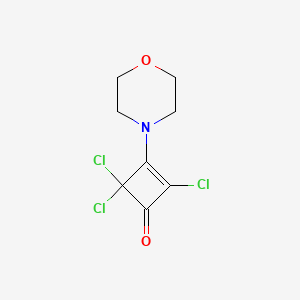
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
